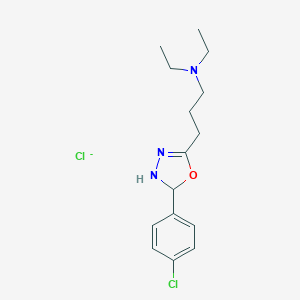
DCFAHXHYLDHEFX-UHFFFAOYSA-M
Description
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride is a synthetic organic compound It belongs to the class of oxadiazolines, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
CAS No. |
102504-39-2 |
|---|---|
Molecular Formula |
C15H22Cl2N3O- |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]-N,N-diethylpropan-1-amine;chloride |
InChI |
InChI=1S/C15H22ClN3O.ClH/c1-3-19(4-2)11-5-6-14-17-18-15(20-14)12-7-9-13(16)10-8-12;/h7-10,15,18H,3-6,11H2,1-2H3;1H/p-1 |
InChI Key |
DCFAHXHYLDHEFX-UHFFFAOYSA-M |
SMILES |
CCN(CC)CCCC1=NNC(O1)C2=CC=C(C=C2)Cl.[Cl-] |
Canonical SMILES |
CCN(CC)CCCC1=NNC(O1)C2=CC=C(C=C2)Cl.[Cl-] |
Synonyms |
delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlor ophenyl)-, hydrochloride |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reaction: Starting from a precursor such as a hydrazide and an aldehyde or ketone, the cyclization can be induced using acidic or basic catalysts.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, with solvents like ethanol or acetonitrile, at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the oxadiazoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or interaction with cell membranes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A related compound with similar structural features but different chemical properties.
1,3,4-Oxadiazole: Another isomer with distinct reactivity and applications.
Benzoxadiazole: A fused ring system that shares some chemical characteristics.
Uniqueness
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride is unique due to its specific substitution pattern and the presence of the diethylamino group, which can influence its chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


